5-Norbornene-2-endo,3-exo-dicarboxylic acid

Catalog No.
S1504121
CAS No.
1200-88-0
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2-endo,3-exo-dicarboxylic acid

CAS Number

1200-88-0

Product Name

5-Norbornene-2-endo,3-exo-dicarboxylic acid

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1

InChI Key

NIDNOXCRFUCAKQ-XZBKPIIZSA-N

SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O

Organic Synthesis and Polymer Chemistry

NDCA can serve as a valuable building block for the synthesis of complex organic molecules due to its unique structure and functional groups. Researchers have explored its use in the preparation of:

  • Polymers: NDCA can be polymerized to form rigid and thermally stable polymers with potential applications in electronics, coatings, and composite materials [].
  • Functional molecules: NDCA can be chemically modified to introduce various functional groups, allowing the creation of diverse molecules with specific properties for applications in catalysis, drug discovery, and materials science [].

Biocompatible Materials and Drug Delivery

NDCA exhibits biocompatibility, making it a promising candidate for developing biomaterials and drug delivery systems. Studies have investigated its potential in:

  • Biodegradable polymers: NDCA-based polymers can be designed to degrade in the body over time, offering a controlled release of drugs or other therapeutic agents [].
  • Drug carriers: NDCA nanoparticles can be used to encapsulate and deliver drugs to specific cells or tissues, improving drug targeting and reducing side effects [].

Catalysis

The presence of carboxylic acid groups in NDCA makes it a potential catalyst for various chemical reactions. Research is ongoing to explore its potential in:

  • Organic transformations: NDCA can be used as a catalyst for various organic reactions, such as esterification, amidation, and aldol condensation [].
  • Asymmetric catalysis: By incorporating chiral moieties into the NDCA structure, researchers aim to develop catalysts capable of selectively producing one enantiomer of a product, which is crucial in the pharmaceutical industry [].

5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound characterized by the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of approximately 182.17 g/mol. This compound features a norbornene core with two carboxylic acid groups located at the 2 and 3 positions in distinct endo and exo configurations, respectively. Its unique stereochemistry contributes to its reactivity and potential applications in various fields, including materials science and organic synthesis .

Currently, there's no documented information regarding a specific mechanism of action for NDC in biological systems.

  • Acidity: Carboxylic acids can be mildly irritating to skin and eyes [].
  • Dust: Inhalation of dust particles may cause respiratory irritation [].
5-Norbornene-2-carboxylic acidContains only one carboxylic acid groupSimpler structure leads to different synthetic applications

The uniqueness of 5-Norbornene-2-endo,3-exo-dicarboxylic acid lies in its specific stereochemistry and the presence of two carboxylic acid groups, which provide distinct reactivity profiles compared to these similar compounds .

Research into the biological activity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid is ongoing. It has been explored for its potential medicinal applications, particularly in drug delivery systems and as a precursor for biologically active molecules. The compound's ability to modify surfaces or functionalize nanoparticles also suggests that it may influence biological interactions at the molecular level .

5-Norbornene-2-endo,3-exo-dicarboxylic acid can be synthesized through various methods:

  • Acid-catalyzed reaction: One common approach involves the reaction of norbornene with a dicarboxylic acid under acidic conditions. This method requires careful control of temperature and reaction time to yield the desired product efficiently .
  • Diels-Alder reaction: This method utilizes cyclopentadiene and maleic anhydride or similar compounds to form the bicyclic structure, followed by hydrolysis to introduce carboxylic acid groups.
  • Functionalization of existing compounds: Starting from simpler norbornene derivatives, functionalization can introduce carboxylic acids at specific positions through selective reactions.

5-Norbornene-2-endo,3-exo-dicarboxylic acid has a broad range of applications across different fields:

  • Materials Science: It serves as a building block for synthesizing high-performance materials such as polyamides and polyesters.
  • Organic Synthesis: The compound is utilized in creating complex organic molecules due to its reactive functional groups.
  • Pharmaceuticals: It has potential uses in drug delivery systems and as a precursor for pharmaceuticals due to its unique chemical properties .

Studies on the interactions of 5-Norbornene-2-endo,3-exo-dicarboxylic acid with biological systems are still emerging. Its role as a ligand in coordination chemistry allows it to interact with metal ions, which may enhance its utility in catalysis or as a therapeutic agent. Additionally, research into its surface modification capabilities indicates potential applications in nanotechnology and biomedical fields .

Several compounds share structural similarities with 5-Norbornene-2-endo,3-exo-dicarboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
cis-5-Norbornene-endo-2,3-dicarboxylic acidSimilar bicyclic structure but different stereochemistryAffects reactivity and application scope
cis-5-Norbornene-exo-2,3-dicarboxylic anhydrideAnhydride form of the above compoundUsed in different

XLogP3

0.3

UNII

464GIL849I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32216-02-7

Dates

Modify: 2023-08-15

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